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Compound of Interest |

Compound Name: 5-Ethyl-2-nitrophenol
CAS No.: 101664-28-2
Cat. No.: B3198823
. J

Executive Summary: The Orthogonal Scaffold

5-Ethyl-2-nitrophenol (CAS: 101664-28-2) represents a critical, albeit under-discussed,
intermediate in the synthesis of substituted benzoxazoles and aniline derivatives. Unlike its
para-isomer counterparts, this molecule offers a unique 1,2,5-substitution pattern that allows for
the precise introduction of ethyl groups into heterocyclic pharmacophores without steric
crowding at the active site.

This guide dissects the molecular architecture, validated synthetic pathways, and analytical
fingerprints of 5-ethyl-2-nitrophenol, providing a self-validating protocol for its integration into
high-value drug development pipelines.

Molecular Architecture & ldentity

Understanding the physicochemical baseline is prerequisite to experimental design. The nitro
group at the ortho position relative to the hydroxyl moiety creates a strong intramolecular
hydrogen bond, significantly influencing solubility and spectral properties.

Table 1: Physicochemical Profile
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Property

Specification

Technical Insight

IUPAC Name

5-Ethyl-2-nitrophenol

Defines substitution logic
(OH=1, NO2=2, Et=5).[1][2][3]

Primary identifier for sourcing.

CAS Registry 101664-28-2 )
Unsaturation Degree =5
Molecular Formula CsHoNOs3 ) ]
(Benzene ring + Nitro).
Ideal fragment size (<200 Da)
Molecular Weight 167.16 g/mol for fragment-based drug
design.
Machine-readable string for
SMILES CCC1=CC(0)=C(C=C1)=0 _ _
chemoinformatics.[5][6][7]
) Acidity enhanced by ortho-nitro
pKa (Predicted) ~7.2 ]
electron withdrawal.
Moderate lipophilicity;
LogP 2.7 Pop y

membrane permeable.

Structural Note: The intramolecular H-bond between the phenolic -OH and the nitro oxygen

reduces the compound's boiling point relative to its isomers and increases its solubility in non-

polar solvents like dichloromethane.

Synthetic Logic: Regioselective Construction

The synthesis of 5-ethyl-2-nitrophenol is a classic exercise in directing group competition.

The precursor, 3-ethylphenol, contains two directing groups:

» Hydroxyl (-OH): Strong activator, ortho/para director.
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o Ethyl (-Et): Weak activator, ortho/para director.

Mechanistic Pathway

To achieve the 1,2,5-substitution pattern, nitration must occur ortho to the hydroxyl and para to
the ethyl group.

o Site A (C2): Sterically hindered (sandwiched between OH and Et). Unfavorable.
o Site B (C4):Para to OH, ortho to Et. Major competitor.
e Site C (C6):0rtho to OH, para to Et. Target Position.

Experimental conditions must be tuned (low temperature, controlled stoichiometry) to favor the
kinetic product or allow for separation of the C6 (target) and C4 isomers.

Visualization: Synthetic Flow & Regiochemistry

The following diagram illustrates the critical decision points in the synthesis workflow.
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Figure 1: Synthetic flowchart demonstrating the nitration of 3-ethylphenol. The target isomer is
separable via steam distillation due to the "ortho effect" (intramolecular H-bonding).

Analytical Characterization (Self-Validating
Protocol)

To ensure the identity of the synthesized compound, the following spectral features must be
observed. These predictions are grounded in the empirical shifts of the validated methyl-analog
(2-methyl-5-nitrophenol).

Proton NMR (*H-NMR) in CDCIs

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b3198823?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3198823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

0 10.5 ppm (1H, s): Phenolic OH. Highly deshielded due to intramolecular H-bond with the
nitro group. Diagnostic peak.

0 8.0 ppm (1H, d, J=8.5 Hz): H-3 proton. Deshielded by the adjacent nitro group.

0 6.9 ppm (1H, s/d): H-6 proton. Ortho to OH, para to NOz. Appears as a singlet or fine
doublet (meta-coupling).

0 6.8 ppm (1H, d, J=8.5 Hz): H-4 proton. Coupling with H-3.

0 2.6 ppm (2H, q): Methylene of the ethyl group.

0 1.2 ppm (3H, t): Methyl of the ethyl group.

Mass Spectrometry (LC-MS)

« lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-).
e Target Mass: [M-H]~ = 166.15 m/z.

o Fragmentation: Loss of NOz group (M-46) is a common fragmentation pattern for nitro-
aromatics.

Applications in Drug Development

5-Ethyl-2-nitrophenol serves as a high-fidelity scaffold for "Scaffold Hopping" in medicinal
chemistry.

Benzoxazole Synthesis

Reduction of the nitro group yields 2-amino-5-ethylphenol. Condensation of this amino-phenol
with carboxylic acids or aldehydes generates 6-ethylbenzoxazoles.

e Relevance: Benzoxazoles are privileged structures in kinase inhibitors and antimicrobial
agents. The 6-ethyl substitution provides hydrophobic bulk that can fill specific pockets in
enzyme active sites (e.g., COX-2 or specific Tyrosine Kinases).

Bioisosteric Replacement
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The 5-ethyl-2-nitrophenol moiety can act as a bioisostere for specific indole fragments,
maintaining the hydrogen bond donor (OH) and acceptor (NOz) capability while altering the
metabolic stability profile.

Workflow: From Intermediate to API

Click to download full resolution via product page

Cyclization
(R-COOH)

6-Ethylbenzoxazole
(Pharmacophore)

2-Amino-5-ethylphenol

Figure 2: Conversion of 5-ethyl-2-nitrophenol into a bioactive benzoxazole pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 5-Ethyl-2-Nitrophenol — Structural
Analysis & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3198823#molecular-structure-and-weight-of-5-ethyl-
2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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